Bienvenue dans la boutique en ligne BenchChem!

Ezetimibe Azetidinone Ring-opened Impurity

Pharmaceutical impurity characterization NMR structural elucidation Process-related impurity identification

For ANDA method validation, only the authentic ring-opened acid (CAS 1391053-63-6) is compliant. Generic substitution with closed-ring ezetimibe or the ring-opening dehydrate impurity (CAS 1292292-63-7) is scientifically invalid—they differ in retention time, ionization efficiency, and stability. This 98% reference standard, with full 2D-NOESY NMR and HRMS characterization, enables accurate forced-degradation quantitation and ICH Q3A threshold monitoring, eliminating analytical variability and regulatory risk.

Molecular Formula C24H23F2NO4
Molecular Weight 427.4 g/mol
CAS No. 1391053-63-6
Cat. No. B1456492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzetimibe Azetidinone Ring-opened Impurity
CAS1391053-63-6
Molecular FormulaC24H23F2NO4
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O
InChIInChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1
InChIKeyXGNDFEVQHMNNOJ-XPWALMASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ezetimibe Azetidinone Ring-opened Impurity CAS 1391053-63-6: Process-Specific Identity for Pharmaceutical Quality Control


Ezetimibe Azetidinone Ring-opened Impurity (EAROI, CAS 1391053-63-6), also referred to as Ezetimibe Open-Ring Acid [1], is a critical process-related degradation product of the cholesterol absorption inhibitor ezetimibe. Formed via alkaline hydrolysis or hydrolytic cleavage of the azetidinone (β-lactam analog) ring during synthesis and storage , this compound is chemically defined as (2R,5S)-5-(4-fluorophenyl)-2-((S)-(4-fluorophenylamino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid with molecular formula C₂₄H₂₃F₂NO₄ and a molecular weight of 427.44 g/mol [1]. Unlike intact ezetimibe (C₂₄H₂₁F₂NO₃, MW 409.43), which contains the pharmacologically essential closed azetidinone ring required for NPC1L1 inhibition , EAROI lacks this structural feature and consequently exhibits distinct chromatographic retention, ionization behavior, and stability profiles . Regulatory guidelines, including ICH Q3A, mandate strict control of such impurities in pharmaceutical drug substances .

Why Ezetimibe Azetidinone Ring-opened Impurity CAS 1391053-63-6 Cannot Be Substituted: Evidence-Based Structural and Functional Divergence


Generic substitution of Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) with in-class impurities is scientifically invalid and procurement-risky due to fundamental structural divergence, differential stability, and distinct analytical behavior [1]. This impurity arises from hydrolytic ring opening of the azetidinone core — a structural transformation that fundamentally distinguishes it from closed-ring analogs (e.g., intact ezetimibe, CAS 163222-33-1) and other ring-opened variants (e.g., ring-opening dehydrate impurity, CAS 1292292-63-7, which undergoes further dehydration to form an alkene) [2]. The resulting carboxylic acid and tertiary alcohol functional groups confer markedly different chromatographic retention times in reverse-phase HPLC, altered ionization efficiency in LC-MS/MS [3], and significantly reduced solution stability compared to the sodium salt derivative (which shows very unstable solution behavior under ambient conditions) . Interchanging these impurities without verification introduces uncharacterized analytical variability, invalidates method validation, and jeopardizes regulatory compliance in Abbreviated New Drug Applications (ANDAs) where impurity identity must be rigorously traceable [1].

Quantitative Differential Evidence: Ezetimibe Azetidinone Ring-opened Impurity CAS 1391053-63-6


Chemical Identity and Structural Confirmation of Ezetimibe Azetidinone Ring-opened Impurity via 2D-NOESY NMR

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) exhibits a fully assigned 2D-NOESY NMR spectrum confirming the spatial arrangement of labile protons and the open-ring carboxylic acid structure, distinguishing it from the intact closed-ring ezetimibe scaffold which lacks these NMR features [1]. The impurity is specifically characterized as 2-(4-hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide, a structure that was unambiguously confirmed using a combination of LC-MS/MS accurate mass data and 2D-NOESY NMR experiments to assign the chemical shift of the labile proton [1].

Pharmaceutical impurity characterization NMR structural elucidation Process-related impurity identification

Regulatory Impurity Threshold Differentiation: ICH Q3A Mandates Control of Ezetimibe Azetidinone Ring-opened Impurity Below 0.10%

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) is subject to a regulatory control threshold of ≤0.10% in the final drug substance, as mandated by ICH Q3A guidelines for process-related impurities present above the identification threshold . This threshold is half the USP general limit for individual unknown impurities (<0.20%) and contributes to the total impurity limit of <0.60% for ezetimibe formulations .

ICH Q3A compliance Pharmaceutical quality control Impurity specification setting

Comparative Stability and Handling Requirements for Ezetimibe Azetidinone Ring-opened Impurity Reference Standard

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) in its free acid form requires refrigerated storage (2-8°C) for long-term stability and maintains a certified purity of 98% . In contrast, the sodium salt derivative of this impurity (CAS 1391053-63-6 sodium salt) is characterized as 'very unstable in solution' and is supplied only at technical grade (>75%) , making the free acid form the analytically validated reference standard of choice for quantitative method development.

Reference standard stability Analytical method validation Pharmaceutical storage conditions

Formation Mechanism and Process Control Relevance of Ezetimibe Azetidinone Ring-opened Impurity

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) is specifically formed via alkaline degradation or hydrolytic cleavage of the azetidinone ring in ezetimibe , whereas other critical process impurities such as the desfluoro impurity (detected at 0.05%-0.15% in final product) arise from a distinct mechanistic pathway involving lactam-related side reactions during earlier synthetic stages [1]. This mechanistic divergence informs differential process control strategies and analytical monitoring requirements across manufacturing stages.

Process impurity formation Synthetic route optimization Alkaline degradation

Validated Application Scenarios for Ezetimibe Azetidinone Ring-opened Impurity CAS 1391053-63-6


Analytical Method Development and Validation for ANDA Submission

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) serves as a critical reference standard for developing and validating HPLC and LC-MS/MS methods to quantify this specific degradation product in ezetimibe drug substance and finished pharmaceutical products [1]. The impurity's distinct retention time relative to ezetimibe and other related substances — established through co-injection studies using isolated and fully characterized reference material [2] — enables accurate peak identification and quantitation. Method validation using this reference standard supports compliance with ICH Q2(R1) requirements for specificity, linearity, accuracy, and precision, and provides the necessary impurity profiling data for Abbreviated New Drug Application (ANDA) submissions [1].

Forced Degradation Studies for Stability-Indicating Method Validation

Due to its formation via alkaline hydrolysis of the azetidinone ring [1], Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) is an essential marker for evaluating the stability-indicating capability of analytical methods. In forced degradation studies under alkaline stress conditions, the appearance and quantitation of this specific open-ring impurity demonstrate method specificity and the ability to resolve degradation products from the parent drug peak [2]. The 98% pure reference standard with validated identity enables accurate mass balance assessment and degradation kinetics determination, fulfilling regulatory expectations for stability-indicating method validation per ICH Q1A(R2) and Q2(R1) guidelines.

Process Control and In-Process Monitoring During Ezetimibe Manufacturing

During the synthesis of ezetimibe from benzyl ezetimibe intermediate via hydrogenation, monitoring for ring-opened impurities is critical because incomplete ring closure or hydrolytic cleavage can occur at the Eze-1 intermediate stage [1]. Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) reference standard enables quantitative in-process control to ensure impurity levels remain below the ICH Q3A mandated threshold of 0.10% in the final drug substance [2]. This application supports process validation and quality-by-design (QbD) initiatives by establishing critical process parameters that minimize impurity formation.

Reference Standard Qualification and Traceability to Pharmacopeial Standards

Ezetimibe Azetidinone Ring-opened Impurity (CAS 1391053-63-6) can be used as a secondary reference standard with traceability to USP or EP pharmacopeial standards, provided appropriate qualification and characterization data are available [1]. The fully characterized structure — confirmed by 2D-NOESY NMR, accurate mass LC-MS/MS, and IR spectroscopy [2] — supports its use in quality control laboratories for routine impurity testing. This application is particularly valuable for generic pharmaceutical manufacturers who require a cost-effective, well-characterized impurity reference material for batch release testing and stability monitoring.

Quote Request

Request a Quote for Ezetimibe Azetidinone Ring-opened Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.